molecular formula C16H18F2N6O4S4 B8188951 (2R,2'R,5S,5'S)-2,2'-Dithiobismethylenebis(5-(4-amino-5-fluoro-2-oxo-1H-pyrimidin-1-yl)-[1,3]oxathiolane)

(2R,2'R,5S,5'S)-2,2'-Dithiobismethylenebis(5-(4-amino-5-fluoro-2-oxo-1H-pyrimidin-1-yl)-[1,3]oxathiolane)

Cat. No.: B8188951
M. Wt: 524.6 g/mol
InChI Key: UGUCHLLKYOAVNO-NNYUYHANSA-N
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Description

1,1’-((2R,2’R,5S,5’S)-(disulfanediylbis(methylene))bis(1,3-oxathiolane-2,5-diyl))bis(4-amino-5-fluoropyrimidin-2(1H)-one) is a complex organic compound with the molecular formula C16H18F2N6O4S4. It features a unique structure that includes disulfide bridges and oxathiolane rings, making it an interesting subject for various scientific studies .

Preparation Methods

The synthesis of 1,1’-((2R,2’R,5S,5’S)-(disulfanediylbis(methylene))bis(1,3-oxathiolane-2,5-diyl))bis(4-amino-5-fluoropyrimidin-2(1H)-one) involves multiple stepsThe reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the stability of the intermediate compounds . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-((2R,2’R,5S,5’S)-(disulfanediylbis(methylene))bis(1,3-oxathiolane-2,5-diyl))bis(4-amino-5-fluoropyrimidin-2(1H)-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its disulfide bridges and oxathiolane rings. These interactions can modulate various biochemical pathways, particularly those involving redox reactions. The compound’s ability to undergo oxidation and reduction makes it a versatile tool in studying redox biology .

Comparison with Similar Compounds

Similar compounds include other disulfide-containing molecules and oxathiolane derivatives. Compared to these compounds, 1,1’-((2R,2’R,5S,5’S)-(disulfanediylbis(methylene))bis(1,3-oxathiolane-2,5-diyl))bis(4-amino-5-fluoropyrimidin-2(1H)-one) is unique due to its specific combination of disulfide bridges and fluorinated pyrimidine rings. This unique structure imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-amino-1-[(2R,5S)-2-[[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N6O4S4/c17-7-1-23(15(25)21-13(7)19)9-3-29-11(27-9)5-31-32-6-12-28-10(4-30-12)24-2-8(18)14(20)22-16(24)26/h1-2,9-12H,3-6H2,(H2,19,21,25)(H2,20,22,26)/t9-,10-,11+,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUCHLLKYOAVNO-NNYUYHANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CSSCC2OC(CS2)N3C=C(C(=NC3=O)N)F)N4C=C(C(=NC4=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CSSC[C@@H]2O[C@@H](CS2)N3C=C(C(=NC3=O)N)F)N4C=C(C(=NC4=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N6O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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